PX-478 free base

Descripción general

Descripción

PX-478 free base is a small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). It has garnered significant attention in the field of cancer research due to its ability to inhibit HIF-1α, a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions. By targeting HIF-1α, this compound can potentially disrupt the survival mechanisms of cancer cells, making it a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PX-478 free base is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the basic skeleton of the molecule.

Functional group introduction: Specific reagents are used to introduce functional groups such as amino and chloroethyl groups, which are essential for the compound’s activity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

PX-478 free base undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly involving the chloroethyl groups, can lead to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloroethyl groups

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent inhibitors .

Aplicaciones Científicas De Investigación

Oncology Applications

Antitumor Activity

PX-478 has demonstrated significant antitumor effects across various cancer types. Studies have shown that it effectively inhibits tumor growth in xenograft models of small cell lung cancer (SCLC), colon cancer, prostate cancer, breast cancer, and pancreatic adenocarcinoma. For example:

- Small Cell Lung Cancer : In preclinical models, PX-478 resulted in tumor regression and increased apoptosis in SCLC xenografts .

- Colon Cancer : PX-478 administration led to a marked reduction in HIF-1α levels and inhibited the expression of HIF-1 target genes in HT-29 human colon cancer xenografts .

Combination Therapy

Combining PX-478 with other chemotherapeutic agents has shown enhanced therapeutic outcomes:

- Gemcitabine (Gem) : In a study involving pancreatic ductal adenocarcinoma (PDAC) cells, the combination of Gem and PX-478 significantly reduced tumor growth and induced immunogenic cell death . This synergistic effect suggests that PX-478 may enhance the efficacy of existing chemotherapy regimens.

Radiosensitization

PX-478 has been found to sensitize tumors to radiation therapy. It enhances the effectiveness of radiotherapy by preventing post-radiation activation of HIF-1 signaling pathways, thereby improving tumor response to radiation .

Metabolic Disorders

Recent studies indicate that PX-478 may have applications beyond oncology:

Diabetes Management

Research has suggested that PX-478 could preserve pancreatic β-cell function under metabolic stress conditions. In murine models, it has shown potential as an antidiabetic agent by mitigating the effects of metabolic overload on β-cells .

Obesity Treatment

PX-478 has also been investigated for its effects on obesity-related metabolic dysfunction. It has been shown to suppress HIF-1α activation in adipose tissue, reduce fat pad expansion, and prevent weight gain induced by high-fat diets . These findings support its potential use in managing obesity-related complications.

Cardiovascular Applications

Atherosclerosis

Emerging evidence suggests that PX-478 may be beneficial in treating atherosclerosis. By targeting HIF-1α pathways involved in vascular endothelium function, PX-478 could potentially reduce the progression of atherosclerotic lesions . This application highlights its versatility as a therapeutic agent beyond traditional cancer treatments.

Summary Table of Applications

Mecanismo De Acción

PX-478 free base exerts its effects by inhibiting the activity of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. This compound inhibits HIF-1α at multiple levels:

Inhibition of HIF-1α protein levels: this compound decreases the levels of HIF-1α protein in both normoxic and hypoxic conditions.

Inhibition of HIF-1α mRNA translation: The compound inhibits the translation of HIF-1α mRNA, reducing the production of HIF-1α protein.

Inhibition of HIF-1α deubiquitination: This compound inhibits the deubiquitination of HIF-1α, leading to increased levels of polyubiquitinated HIF-1α and subsequent degradation .

Comparación Con Compuestos Similares

PX-478 free base is unique in its ability to inhibit HIF-1α through multiple mechanisms. Similar compounds include:

Dichloroacetate (DCA): A pyruvate dehydrogenase kinase inhibitor that also targets tumor metabolism.

Echinomycin: Another HIF-1α inhibitor that binds to DNA and inhibits HIF-1α binding to hypoxia response elements.

Topotecan: A topoisomerase inhibitor that also inhibits HIF-1α by reducing its mRNA levels

This compound stands out due to its potent inhibition of HIF-1α at multiple levels, making it a promising candidate for cancer therapy.

Actividad Biológica

PX-478 free base is a potent inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in tumor growth and survival. This article explores the biological activity of PX-478, focusing on its mechanisms of action, effects on various cancer types, and implications for therapeutic strategies.

PX-478 exerts its biological activity primarily through the inhibition of HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates genes that promote angiogenesis, metabolism, and survival of cancer cells. PX-478 disrupts this process by:

- Reducing HIF-1α levels : Studies have demonstrated that PX-478 effectively lowers HIF-1α protein levels in various cancer cell lines under both normoxic and hypoxic conditions .

- Inhibiting HIF-1α target genes : The compound downregulates genes associated with tumor progression, including vascular endothelial growth factor (VEGF) and glucose transporter-1 (GLUT-1), which are critical for tumor cell metabolism and angiogenesis .

In Vitro Studies

Research indicates that PX-478 enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. For instance:

- Prostate Cancer : In studies involving PC3 and DU145 prostate cancer cell lines, PX-478 inhibited HIF-1α and significantly reduced cell survival under both normoxic and hypoxic conditions. The IC50 values for clonogenic survival were determined to be 17 μmol/L for PC3 cells and 35 μmol/L for DU145 cells under normoxia .

| Cell Line | IC50 Normoxia (μmol/L) | IC50 Hypoxia (μmol/L) |

|---|---|---|

| PC3 | 17 | 16 |

| DU145 | 35 | 22 |

- Acute Myeloid Leukemia : PX-478 has also shown efficacy in inducing apoptosis in acute myeloid leukemia cells under hypoxic conditions, highlighting its potential across different cancer types .

In Vivo Studies

In vivo experiments have confirmed the antitumor efficacy of PX-478 in various xenograft models:

- Xenograft Models : Administration of PX-478 resulted in significant tumor regression in models of colon, lung, prostate, breast, renal, and pancreatic cancers. For example, it demonstrated log cell kills up to 3.0 in established tumors .

Effects on Immune Response

Recent studies have explored the impact of PX-478 on immune responses within the tumor microenvironment:

- Chimeric Antigen Receptor (CAR) T Cell Function : Research has shown that while PX-478 reduces HIF-1α levels in T cells, it also impairs their cytotoxic function against tumors. This dual effect necessitates careful consideration when integrating HIF inhibitors with immunotherapies .

| Treatment Condition | T Cell Proliferation (%) | Cytotoxicity (%) |

|---|---|---|

| Control | 100 | 80 |

| With PX-478 | 60 | 40 |

Case Study 1: Combination Therapy with Gemcitabine

A study investigated the combination of PX-478 with gemcitabine (Gem) in pancreatic ductal adenocarcinoma (PDAC). The results indicated that co-treatment enhanced immunogenicity by promoting dendritic cell maturation and increasing cytotoxic T-cell activity compared to single-agent therapies .

Case Study 2: Cervical Cancer

In cervical cancer models, high expression levels of HIF-1α correlated with poor patient prognosis. Treatment with PX-478 not only reduced HIF-1α but also affected T cell dynamics, leading to a decrease in antigen-specific T cell proliferation while impairing overall cytotoxicity .

Propiedades

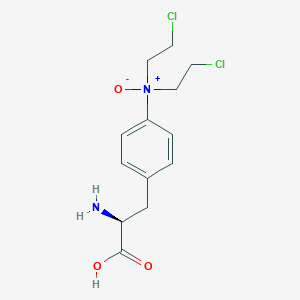

IUPAC Name |

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKQMLGAUOTSKT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218687 | |

| Record name | PX-478 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685847-78-3 | |

| Record name | PX-478 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685847783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-478 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PX-478 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55OBY93SEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.